molecular formula C26H27NO6S B301480 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301480
M. Wt: 481.6 g/mol
InChI Key: NVNFSFOGGCAEHV-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E7080 and is synthesized using a particular method.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in cancer treatment. It acts as a multi-targeted kinase inhibitor and has shown promising results in preclinical studies. The compound has been found to inhibit the growth and proliferation of various cancer cell lines, including thyroid, liver, and lung cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.

Mechanism of Action

The mechanism of action of Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves the inhibition of various kinases that are involved in the growth and proliferation of cancer cells. The compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), among others. This inhibition leads to the suppression of angiogenesis and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various kinases involved in cancer cell growth and proliferation. It also inhibits the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. The compound has been found to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is its potential as a multi-targeted kinase inhibitor. This makes it a promising candidate for cancer treatment. The compound has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate in humans.
In conclusion, Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a promising compound with potential applications in cancer treatment. Its multi-targeted kinase inhibition mechanism and low toxicity make it a promising candidate for further research and development. However, further studies are needed to optimize its synthesis, understand its mechanism of action, and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves the reaction of 4-ethoxyaniline with 3-methoxy-4-prop-2-enoxybenzaldehyde in the presence of a base. This reaction forms the intermediate product, which is then treated with ethyl cyanoacetate to produce the final product. The compound is purified using column chromatography and characterized using various spectroscopic techniques.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C26H27NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C26H27NO6S/c1-5-14-33-20-13-8-17(15-21(20)30-4)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(12-10-18)31-6-2/h5,8-13,15-16,27H,1,6-7,14H2,2-4H3/b22-16-

InChI Key

NVNFSFOGGCAEHV-JWGURIENSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C=C3)OCC=C)OC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)S2)C(=O)OCC

Origin of Product

United States

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